Cas no 2228484-30-6 (2-hydroxynaphthalen-1-yl sulfamate)

2-hydroxynaphthalen-1-yl sulfamate 化学的及び物理的性質
名前と識別子
-
- 2-hydroxynaphthalen-1-yl sulfamate
- 2228484-30-6
- EN300-1988982
-
- インチ: 1S/C10H9NO4S/c11-16(13,14)15-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6,12H,(H2,11,13,14)
- InChIKey: AJJOGDVMEOWHNG-UHFFFAOYSA-N
- ほほえんだ: S(N)(=O)(=O)OC1C(=CC=C2C=CC=CC2=1)O
計算された属性
- せいみつぶんしりょう: 239.02522894g/mol
- どういたいしつりょう: 239.02522894g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 337
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 98Ų
2-hydroxynaphthalen-1-yl sulfamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1988982-1.0g |
2-hydroxynaphthalen-1-yl sulfamate |
2228484-30-6 | 1g |
$1057.0 | 2023-05-23 | ||
Enamine | EN300-1988982-0.1g |
2-hydroxynaphthalen-1-yl sulfamate |
2228484-30-6 | 0.1g |
$930.0 | 2023-09-16 | ||
Enamine | EN300-1988982-5.0g |
2-hydroxynaphthalen-1-yl sulfamate |
2228484-30-6 | 5g |
$3065.0 | 2023-05-23 | ||
Enamine | EN300-1988982-10g |
2-hydroxynaphthalen-1-yl sulfamate |
2228484-30-6 | 10g |
$4545.0 | 2023-09-16 | ||
Enamine | EN300-1988982-1g |
2-hydroxynaphthalen-1-yl sulfamate |
2228484-30-6 | 1g |
$1057.0 | 2023-09-16 | ||
Enamine | EN300-1988982-0.05g |
2-hydroxynaphthalen-1-yl sulfamate |
2228484-30-6 | 0.05g |
$888.0 | 2023-09-16 | ||
Enamine | EN300-1988982-0.5g |
2-hydroxynaphthalen-1-yl sulfamate |
2228484-30-6 | 0.5g |
$1014.0 | 2023-09-16 | ||
Enamine | EN300-1988982-0.25g |
2-hydroxynaphthalen-1-yl sulfamate |
2228484-30-6 | 0.25g |
$972.0 | 2023-09-16 | ||
Enamine | EN300-1988982-2.5g |
2-hydroxynaphthalen-1-yl sulfamate |
2228484-30-6 | 2.5g |
$2071.0 | 2023-09-16 | ||
Enamine | EN300-1988982-10.0g |
2-hydroxynaphthalen-1-yl sulfamate |
2228484-30-6 | 10g |
$4545.0 | 2023-05-23 |
2-hydroxynaphthalen-1-yl sulfamate 関連文献
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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3. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
2-hydroxynaphthalen-1-yl sulfamateに関する追加情報
Exploring the Properties and Applications of 2-Hydroxynaphthalen-1-yl Sulfamate (CAS No. 2228484-30-6)
2-Hydroxynaphthalen-1-yl sulfamate, with the CAS number 2228484-30-6, is a specialized organic compound that has garnered significant attention in both academic and industrial research. This compound, often referred to as naphthol sulfamate, belongs to the class of sulfamate esters derived from naphthalene derivatives. Its unique molecular structure, combining a hydroxyl group and a sulfamate moiety on a naphthalene backbone, makes it a versatile intermediate in synthetic chemistry and material science.
The chemical properties of 2-hydroxynaphthalen-1-yl sulfamate are of particular interest to researchers. The compound exhibits moderate solubility in polar organic solvents, which facilitates its use in various chemical reactions. Its stability under ambient conditions makes it a reliable reagent for laboratory applications. Additionally, the presence of both hydroxyl and sulfamate functional groups allows for diverse chemical modifications, enabling the synthesis of more complex molecules. This adaptability has led to its exploration in fields such as pharmaceutical intermediates, dye synthesis, and polymer chemistry.
One of the most compelling applications of CAS 2228484-30-6 lies in its potential role in drug discovery. Researchers are investigating its utility as a building block for bioactive molecules, particularly those targeting enzyme inhibition. The sulfamate group, in particular, is known for its ability to interact with enzymes, making 2-hydroxynaphthalen-1-yl sulfamate a candidate for the development of novel therapeutic agents. Recent studies have explored its derivatives in the context of anti-inflammatory and anticancer research, aligning with current trends in precision medicine.
In the realm of material science, naphthol sulfamate derivatives have shown promise in the development of advanced polymers and coatings. The compound’s ability to act as a cross-linking agent or a monomer precursor has been leveraged to create materials with enhanced thermal stability and mechanical properties. This aligns with the growing demand for high-performance materials in industries such as aerospace, automotive, and electronics. Furthermore, its potential use in UV-absorbing materials has sparked interest in the cosmetics and sunscreen industries, where safety and efficacy are paramount.
The market dynamics surrounding 2-hydroxynaphthalen-1-yl sulfamate reflect its niche yet expanding role in chemical innovation. With increasing interest in sustainable and green chemistry, researchers are exploring eco-friendly synthesis routes for this compound. Efforts to optimize its production using catalytic methods or biocatalysis are underway, addressing the demand for environmentally benign processes. This trend resonates with the broader shift toward green chemistry and circular economy principles in the chemical industry.
From an analytical perspective, characterizing CAS 2228484-30-6 involves advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC. These methods ensure the purity and consistency of the compound, which is critical for its applications in research and industry. Quality control protocols are essential, especially when the compound is used as a reference standard or a precursor in sensitive reactions.
Looking ahead, the future of 2-hydroxynaphthalen-1-yl sulfamate appears promising, with ongoing research uncovering new applications and synthetic pathways. Its role in emerging technologies, such as nanomaterials and biodegradable polymers, is an area of active exploration. As industries continue to prioritize innovation and sustainability, this compound is poised to play a pivotal role in the next generation of chemical solutions.
In summary, 2-hydroxynaphthalen-1-yl sulfamate (CAS No. 2228484-30-6) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique chemical properties, coupled with its diverse applications, make it a valuable asset in both academic and industrial settings. As research progresses, this compound is likely to find even broader utility, contributing to advancements in medicine, materials, and sustainable chemistry.
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